molecular formula C14H12O4 B1581199 2,6-Diacetoxynaphthalene CAS No. 22426-47-7

2,6-Diacetoxynaphthalene

Cat. No.: B1581199
CAS No.: 22426-47-7
M. Wt: 244.24 g/mol
InChI Key: JTUIDPCUTRXCPW-UHFFFAOYSA-N
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Description

2,6-Diacetoxynaphthalene is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

It is known that the compound interacts with the hemoglobin subunits, potentially altering their function

Biochemical Pathways

The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined .

Pharmacokinetics

Information on the compound’s bioavailability is also lacking . These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.

Result of Action

Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence this compound is currently lacking .

Properties

IUPAC Name

(6-acetyloxynaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUIDPCUTRXCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344189
Record name 2,6-Diacetoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-47-7
Record name 2,6-Diacetoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a process for producing 2,6-dihydroxynaphthalene from 2,6-diisopropylnaphthalene, 2,6-diisopropylnaphthalene is oxidized in the presence of a specific proportion of a basic compound to hydroxylate or hydroperoxylate 2,6-diisopropylnaphthalene in a high conversion, and the resulting intermediate is then subjected to acid cleavage in the presence of hydrogen peroxide to produce 2,6-dihydroxynaphthalene in a high yield. The yield of 2,6-dihydroxynaphthalene increases by subjecting the reaction mixture containing the above intermediate to a purifying operation or dehydrating operation or adding acetone to it before it is submitted to the acid cleavage. 2,6-Dihydroxynaphthalene may be reacted with acetic anhydride to obtain 2,6-diacetoxynaphthalene.
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Synthesis routes and methods II

Procedure details

In the same manner as in Example 7, 13.0 g of the thus obtained 2,6-dihydroxynaphthalene were acetylated with 5.9 g of acetic acid and 17.6 g of acetic anhydride to obtain 17.5 g of 2,6-diacetoxynaphthalene of the purity of 99.82% (by DSC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 2,6-Diacetoxynaphthalene based on the research?

A1: The research paper focuses on determining the crystal structure of this compound using X-ray diffraction. [] This technique allows scientists to understand the arrangement of molecules within the crystal lattice, providing valuable insights into the compound's physical and chemical properties. While the abstract doesn't provide specific details about the determined structure, it indicates that this research contributes to the understanding of this compound at a molecular level.

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